molecular formula C9H12N2O2 B14160087 N-(3-hydroxypropyl)pyridine-4-carboxamide CAS No. 90437-45-9

N-(3-hydroxypropyl)pyridine-4-carboxamide

Cat. No.: B14160087
CAS No.: 90437-45-9
M. Wt: 180.20 g/mol
InChI Key: BUKPLUSBDNCVQC-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)pyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides It is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 4-position and a hydroxypropyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxypropyl)pyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with 3-hydroxypropylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxypropyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-(3-oxopropyl)pyridine-4-carboxamide.

    Reduction: Formation of N-(3-hydroxypropyl)pyridine-4-amine.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

N-(3-hydroxypropyl)pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinamide: Pyridine-4-carboxamide with a similar structure but without the hydroxypropyl group.

    Nicotinamide: Pyridine-3-carboxamide, an isomer with the carboxamide group at the 3-position.

    Pyridine-2-carboxamide: Another isomer with the carboxamide group at the 2-position.

Uniqueness

N-(3-hydroxypropyl)pyridine-4-carboxamide is unique due to the presence of the hydroxypropyl group, which can enhance its solubility and reactivity compared to other pyridine carboxamides. This structural feature also allows for additional hydrogen bonding interactions, potentially leading to unique biological activities and applications.

Properties

CAS No.

90437-45-9

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

N-(3-hydroxypropyl)pyridine-4-carboxamide

InChI

InChI=1S/C9H12N2O2/c12-7-1-4-11-9(13)8-2-5-10-6-3-8/h2-3,5-6,12H,1,4,7H2,(H,11,13)

InChI Key

BUKPLUSBDNCVQC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)NCCCO

Origin of Product

United States

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